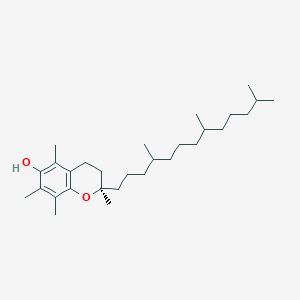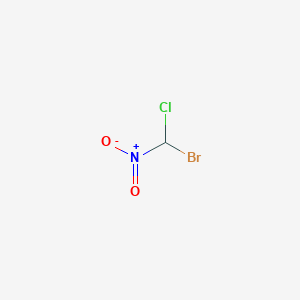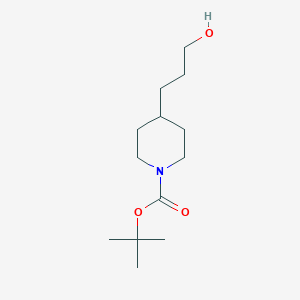
(2R)-2,5,7,8-Tetrametil-2-(4,8,12-trimetiltridecil)-3,4-dihidrocromen-6-ol
Descripción general
Descripción
“(2R)-2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol” is a chemical compound with the molecular formula C27H46O2 . It is also known as "(2R)-2,8-Dimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol" .
Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 504.3±39.0 °C at 760 mmHg, and a flash point of 200.1±21.3 °C . It has 2 H-bond acceptors, 1 H-bond donor, and 12 freely rotating bonds . Its polar surface area is 29 Å2 .Aplicaciones Científicas De Investigación
Propiedades antioxidantes
D-alfa-tocoferol es ampliamente reconocido por sus propiedades antioxidantes. Protege los lípidos de la membrana celular del daño oxidativo . Esta propiedad lo convierte en un componente crucial en muchos productos para el cuidado de la piel y la salud.
Inhibición de la proteína quinasa C
Alfa-tocoferol inhibe la actividad de la proteína quinasa C, una enzima involucrada en la proliferación y diferenciación celular en las células del músculo liso, las plaquetas y los monocitos . Esta propiedad podría tener implicaciones potenciales en el tratamiento del cáncer y otras enfermedades que involucran la proliferación celular anormal.
Sistemas de administración de fármacos
D-alfa-tocoferol se utiliza en el desarrollo de sistemas de administración de fármacos . Se aplica ampliamente como un transportador de fármacos multifuncional para la nanomedicina. Las ventajas de TPGS incluyen la inhibición de la P-glicoproteína (P-gp), la promoción de la penetración, la inducción de la apoptosis a través de las vías apoptóticas asociadas a las mitocondrias, la reversión multirresistente a los fármacos (MDR), la inhibición de la metástasis, etc. .
Tratamiento del cáncer
D-alfa-tocoferol se ha utilizado en el desarrollo de nanomedicina sensible a los estímulos para el tratamiento del cáncer . Combina las funciones inhibitorias de TPGS hacia P-gp con la propiedad de liberación controlada sensible al ambiente y, por lo tanto, ejerce un efecto anticancerígeno sinérgico .
Adyuvante farmacéutico
D-alfa-tocoferol está aprobado como un adyuvante farmacéutico seguro por la FDA . Mejora la solubilidad, la internalización celular, inhibe el mecanismo de transporte de eflujo de múltiples fármacos mediado por la P-glicoproteína, lo que aumenta la biodisponibilidad oral de diferentes fármacos anticancerígenos .
Suplemento nutricional
D-alfa-tocoferol también se usa como un suplemento nutricional . Juega un papel fundamental en la investigación científica por su capacidad para clonar, transferir y manipular genes
Mecanismo De Acción
Target of Action
The primary targets of (+)-alpha-Tocopherol are reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which are produced as a natural byproduct of the normal metabolism of oxygen. They play important roles in cell signaling and homeostasis, but during times of environmental stress, ROS levels can increase dramatically, leading to significant damage to cell structures .
Mode of Action
(+)-alpha-Tocopherol interacts with its targets by acting as an antioxidant . It neutralizes ROS by donating a hydrogen atom from the hydroxyl group on the chromanol ring to the free radical . This results in the formation of a relatively stable, unreactive tocopheryl radical, which can be reduced back to tocopherol by ascorbate or other reducing agents .
Biochemical Pathways
The compound affects the antioxidant defense system . By neutralizing ROS, it prevents oxidative stress, a state characterized by an imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants . This helps maintain the integrity of cells and enhances the body’s ability to fight off infections and diseases .
Pharmacokinetics
The pharmacokinetics of (+)-alpha-Tocopherol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed in the small intestine and incorporated into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other locations in the body . The compound is then distributed throughout the body, with the liver being the main organ for its storage . It is metabolized primarily in the liver and excreted in the bile .
Result of Action
The molecular and cellular effects of (+)-alpha-Tocopherol’s action include the protection of cell membranes from oxidative damage . By neutralizing ROS, it prevents lipid peroxidation, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage . This helps maintain the integrity of cells and enhances the body’s ability to fight off infections and diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (+)-alpha-Tocopherol. For instance, exposure to ultraviolet (UV) radiation can increase the production of ROS, thereby increasing the demand for antioxidants like (+)-alpha-Tocopherol . Additionally, factors such as diet and lifestyle can affect the body’s antioxidant status and the bioavailability of (+)-alpha-Tocopherol .
Análisis Bioquímico
Biochemical Properties
(+)-alpha-Tocopherol plays a crucial role in various biochemical reactions. It acts as an antioxidant, reducing oxidative stress by scavenging peroxy radicals of polyunsaturated fatty acids or by reacting with singlet oxygen and other reactive oxygen species (ROS) . The antioxidant activity of (+)-alpha-Tocopherol is higher than other tocopherols, meaning less (+)-alpha-Tocopherol is needed for maximum antioxidant protection .
Cellular Effects
The cellular effects of (+)-alpha-Tocopherol are profound. It has been shown to improve cytotoxicity and increase the intracellular accumulation of certain drugs in cancer cells . It also influences cell function by regulating cellular signaling, cell proliferation, and gene expression .
Molecular Mechanism
At the molecular level, (+)-alpha-Tocopherol exerts its effects through various mechanisms. It donates a hydrogen atom from the hydroxyl group on the chromanol ring, resulting in a “tocopherol radical” formation. These radicals are resonance stabilized within the chromanol ring and do not propagate the chain reactions . It also interacts with biomolecules, inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (+)-alpha-Tocopherol can change over time. It has been observed that the compound exhibits a concentration- and time-dependent cytotoxicity
Dosage Effects in Animal Models
In animal models, the effects of (+)-alpha-Tocopherol can vary with different dosages. For instance, in a study involving mice, it was found that the dosage of (+)-alpha-Tocopherol could be higher than 30 mg/kg with an inhibition rate of 71.2%, which is 1.57-fold higher than that treated with a control .
Metabolic Pathways
(+)-alpha-Tocopherol is involved in various metabolic pathways. It is a crucial part of the vitamin E metabolic pathway, acting as an essential cofactor for certain enzymes
Transport and Distribution
(+)-alpha-Tocopherol is transported and distributed within cells and tissues through specific transporters and binding proteins . It is lipid-soluble, allowing it to be incorporated into cell membranes and transported to various parts of the cell.
Subcellular Localization
The subcellular localization of (+)-alpha-Tocopherol is primarily in the cell membrane due to its lipid-soluble nature . It can also be found in other organelles like mitochondria and endoplasmic reticulum where it performs its antioxidant functions .
Propiedades
IUPAC Name |
(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-UQIPPQJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of RRR-α-tocopherol influence its bioavailability compared to other forms of vitamin E?
A1: [] A study investigated the bioavailability of RRR-α-tocopherol from different formulations, including soft elastic gelatin capsules (SEG) and tablets. The research showed that RRR-α-tocopherol absorption was significantly enhanced when delivered in an Aquabiosorb SEG capsule compared to a modified standard-SEG capsule or a commercial tablet. This suggests that the formulation, particularly the use of a surfactant vehicle in the SEG capsule, positively impacts the wetting properties and consequently, the bioavailability of RRR-α-tocopherol. [Dosage form and formulation effects on the bioavailability of vitamin E, riboflavin, and vitamin B-6 from multivitamin preparations.]
Q2: Are there differences in how the body utilizes natural versus synthetic forms of vitamin E?
A2: [] Although chemically similar, natural food sources provide vitamin E in a complex matrix alongside other nutrients. These additional factors can influence absorption and utilization in ways not fully replicated by isolated synthetic forms. [The Truth About Vitamins in Supplements.] Additionally, [] research comparing D-alpha-tocopherol to its synthetic racemic counterpart (DL-alpha-tocopherol) found that the natural form led to faster and higher plasma concentrations, suggesting superior bioavailability and potentially different metabolic handling within the body. [Blood plasma and tissue concentrations of vitamin E in beef cattle as influenced by supplementation of various tocopherol compounds.]
Q3: Beyond its antioxidant properties, does RRR-α-tocopherol exhibit any other biological activities?
A3: [] Research has shown that RRR-α-tocopheryl succinate (VES), a derivative of RRR-α-tocopherol, can inhibit the proliferation of chicken T cells when stimulated with mitogens like concanavalin A and phytohemagglutinin. Interestingly, this effect appears distinct from VES's antioxidant properties, as other forms of vitamin E and even known antioxidants did not demonstrate this inhibitory activity. This suggests a unique mechanism of action for VES in modulating immune cell responses. [RRR-alpha-tocopheryl succinate inhibition of lectin-induced T cell proliferation.]
Q4: How do researchers differentiate between various forms of vitamin E in biological samples?
A4: [] High-performance liquid chromatography (HPLC) is a commonly used technique to separate and identify different forms of vitamin E, including alpha-tocopherol, based on their unique chemical properties and interactions with the chromatographic column. Confirmation of the specific form can be achieved by comparing the retention times of the separated compounds with known standards. Furthermore, mass spectrometry is employed to determine the mass-to-charge ratio of the analyzed molecules, offering definitive identification of the specific vitamin E form present in the sample. [Blood plasma and tissue concentrations of vitamin E in beef cattle as influenced by supplementation of various tocopherol compounds.]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)



![ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B120531.png)




![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)


